![molecular formula C19H19NO2S B2467096 N-((5-benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1797965-20-8](/img/structure/B2467096.png)
N-((5-benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, as is common for other complex organic molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups .Scientific Research Applications
Enantioselective Photocyclization
N-((5-Benzoylthiophen-2-yl)methyl)cyclohex-3-enecarboxamide is involved in photocyclization reactions. In a study on enantioselective photocyclization of acrylanilides and N-ethyl-N-methylbenzoylformamide in inclusion crystals, it was found that compounds like cyclohex-1-enecarboic acid methyl-phenyl-amide demonstrated high stereo- and enantioselectivities due to their chiral conformations in a clathrate crystalline environment (Ohba et al., 2000).
Acyl Migration in Organic Synthesis
The compound is relevant in the synthesis of enamides and isoquinolones. A study reported that tertiary α-azidyl phenyl ketones could be transformed into enamides by treatment with FeBr2 at elevated temperature. This process involved 1,2-benzoyl migration from α-carbon to the nitrogen atom, providing a convenient approach for the synthesis of related compounds (Yang et al., 2018).
Photoinitiated Polymerization
The compound's structure is conducive to polymerization studies. In research on photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives, a similar disk-shaped molecule was used to form a columnar stack in cyclohexane, which was then polymerized using UV light (Masuda et al., 2003).
Synthesis and Anticancer Evaluation
Compounds structurally related to this compound have been evaluated for anticancer properties. A series of substituted benzamides were synthesized and tested against various cancer cell lines, exhibiting moderate to excellent anticancer activity (Ravinaik et al., 2021).
Copper-Catalyzed Reactions
The compound's structural framework is significant in copper-catalyzed intermolecular amidation and imidation of unactivated alkanes. A study demonstrated that reactions involving similar compounds with simple amides and imides lead to functionalization at secondary C–H bonds, indicating a potential pathway for N-alkyl product formation (Tran et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15H,6,9-10,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZBRWNAOSPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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